molecular formula C8H12Cl2N2O2 B2798240 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride CAS No. 2418667-90-8

7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride

Cat. No.: B2798240
CAS No.: 2418667-90-8
M. Wt: 239.1
InChI Key: CMCOXGSXVHEXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride (CAS Number 2418667-90-8) is a chemical compound with a molecular formula of C8H12Cl2N2O2 and a molecular weight of 239.10 . This dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental conditions. The core structure of this compound is a fused bicyclic system, and related analogs within this chemical class have demonstrated significant research value as inhibitors, particularly in virology . Specifically, anellated derivatives of the 9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide scaffold have been identified as potent integrase inhibitors with activity against the Human Immunodeficiency Virus (HIV) . This suggests its potential application in developing novel antiviral agents and studying viral replication mechanisms. The compound is provided for research purposes only and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c11-7-3-6-4-9-1-2-10(6)5-8(7)12;;/h3,5,9,12H,1-2,4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGQQEDSJNMUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C=C2CN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418667-90-8
Record name 7-hydroxy-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-8-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrahydropyrido[1,2-a]pyrazine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully reduced tetrahydropyrido[1,2-a]pyrazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound is part of a broader class of tetrahydropyrido-pyrazinones, differing in substituents and functional groups (Table 1).

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Spectral Data (MS, m/z)
7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one dihydrochloride 7-OH, 8-ketone, dihydrochloride salt 344.2 (free base: 210.2) [M+H]+: 257.2 (free base)
7-Benzyloxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one (14a) 7-OBn (benzyloxy) 257.2 [M+H]+: 257.2
7-[(4-Methoxyphenyl)methoxy]-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one (14b) 7-O-(4-MeO-Bn) 283.3 [M+H]+: 283.3
2-(Benzenesulfonyl)-7-hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8-one hydrochloride 2-SO₂Ph, 7-OH, hydrochloride salt 427.0 [M+H]+: 427.0
1,2,3,4-Tetrahydropyrido[1,2-a]pyrazin-6-one hydrochloride (T629064) 6-ketone (vs. 8-ketone), hydrochloride salt 172.6 (free base) Not reported

Key Observations :

  • Positional Isomerism: The compound T629064 () shares the tetrahydropyrido-pyrazinone core but places the ketone at position 6 instead of 7.
  • Protecting Groups : Analogs like 14a and 14b use benzyl or methoxybenzyl groups at position 7 to facilitate synthesis, later removed to yield the bioactive 7-hydroxy form.
  • Functional Group Additions : The 2-sulfonyl derivative () introduces a bulky substituent, likely improving enzyme binding through hydrophobic interactions.

Key Observations :

  • Reduction Steps : NaBH4 is critical for converting dihydropyridines to tetrahydropyridines (e.g., 13a → 14a).
  • Acid Sensitivity : The dihydrochloride form is generated via HCl treatment under heating, ensuring deprotection and salt formation.
  • Divergent Functionalization : Sulfonylation and alkylation (e.g., 2-chloro-4-fluorobenzyl in ) demonstrate modularity in introducing substituents.

Physicochemical and Pharmacological Properties

Solubility and Stability:
  • The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 14a or 14b .
  • Compounds with hydrophobic groups (e.g., 2-SO₂Ph) may exhibit enhanced membrane permeability but reduced solubility.

Comparison with Non-Congeners

  • Tetrahydropyrido[1,2-a]indole Derivatives (): Synthesized via light-induced difluoromethylation, these compounds feature CF2H groups and distinct ring systems, targeting different biological pathways.

Biological Activity

7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one; dihydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 162.19 g/mol. It features a hydroxyl group at the 7-position and a tetrahydropyrido structure that contributes to its biological properties.

Research indicates that this compound exhibits significant inhibitory activity against the catechol O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines. Inhibiting COMT can enhance the availability of neurotransmitters in the brain, making this compound potentially useful in treating neurodegenerative diseases such as Parkinson's disease (PD) .

Key Findings:

  • Inhibition of COMT: The compound demonstrated a 40-fold increase in brain exposure compared to other synthesized compounds, suggesting enhanced central nervous system (CNS) penetration .
  • Molecular Dynamics: Studies using molecular dynamics simulations revealed that the compound disrupts the secondary structure of the COMT protein, enhancing its inhibitory capacity .

1. Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of Parkinson's disease. Its ability to inhibit COMT may lead to increased levels of dopamine in the brain, which is crucial for managing PD symptoms.

2. Antiviral Activity

Recent studies have identified derivatives of this compound as potential inhibitors of SARS-CoV-2 main protease (Mpro), which plays a critical role in viral replication. One derivative exhibited an IC50 value of 4.0 μM against Mpro . This suggests potential applications in treating COVID-19.

Case Study 1: Parkinson's Disease

In a study examining various bicyclic hydroxypyridones, the compound was shown to significantly inhibit COMT activity compared to standard treatments like tolcapone. The free binding energy analysis indicated a strong affinity for the COMT active site, suggesting a promising avenue for PD treatment .

Case Study 2: SARS-CoV-2 Inhibition

A series of derivatives were screened for their ability to inhibit SARS-CoV-2 Mpro. Compound M56-S2 showed promising results with an IC50 value indicating effective inhibition, highlighting the potential for developing antiviral therapies based on this chemical scaffold .

Data Summary

Biological Activity Mechanism IC50 Value Reference
COMT InhibitionEnhances dopamine availabilityNot specified
SARS-CoV-2 Mpro InhibitionDisruption of viral replication4.0 μM

Q & A

Q. Advanced

  • Lyophilization : Converts the hydrochloride salt into a stable lyophilized powder (tested via accelerated stability studies at 40°C/75% RH) .
  • Excipient screening : Co-formulation with cyclodextrins prevents hygroscopic degradation .

How can researchers resolve ambiguities in the compound’s metabolic pathways?

Q. Advanced

  • Radiolabeled tracing : Use 14C-labeled compound to track metabolites in hepatocyte assays.
  • Cryo-EM : Visualizes metabolite-enzyme interactions at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.